8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
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Overview
Description
This compound is a novel dipeptidyl peptidase (DPP)-4 inhibitor . It is structurally derived from the xanthine scaffold and is under clinical development for the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of this compound involves systematic structural variations . Unfortunately, the specific details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular formula of this compound is C25H28N8O2 . It is derived from the xanthine scaffold . More detailed structural analysis would require additional resources not available in the search results.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking medical advice/attention if you feel unwell .
Future Directions
The compound is currently undergoing clinical phase IIb trials and holds the potential for once-daily treatment of type 2 diabetics . Its effects on HbA1c and GLP-1 were superior to the short-acting DPP-4 inhibitor vildagliptin, demonstrating its potential as a once-daily treatment for type 2 diabetes at low therapeutic doses .
Properties
IUPAC Name |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-13(2)7-8-25-16(12-24-10-14(3)9-15(4)11-24)21-18-17(25)19(26)23(6)20(27)22(18)5/h13-15H,7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZSEKGCZPHUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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